Physicochemical Profiling and Synthetic Utility of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid
Physicochemical Profiling and Synthetic Utility of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary & Structural Anatomy
In the realm of rational drug design and complex organic synthesis, multi-functional building blocks are highly prized. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8) represents a highly versatile, tri-functional scaffold. As a Senior Application Scientist, I frequently encounter this class of alpha-aryloxypropanoic acids in the development of metabolic modulators and advanced agrochemicals.
The molecule's architecture is defined by three orthogonally reactive domains:
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The Propanoic Acid Headgroup: Provides a critical acidic pharmacophore essential for receptor anchoring (e.g., in nuclear receptors).
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The Formyl Group (-CHO): An electrophilic hotspot primed for carbon-carbon or carbon-nitrogen bond formation.
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The Substituted Aryl Core: Featuring a para-chloro substituent that enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, and a methoxy group that fine-tunes the electronic landscape of the ring.
Physicochemical Properties
Understanding the physicochemical baseline of a compound is the first step in predicting its pharmacokinetic behavior and optimizing synthetic handling. The data below synthesizes the fundamental properties of this scaffold[1][1][2][2].
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | C₁₁H₁₁ClO₅ | — |
| Molecular Weight | 258.66 g/mol | Falls well within Lipinski's Rule of 5, ensuring optimal size for small-molecule drug design and passive diffusion. |
| LogP | ~2.00 | This moderate lipophilicity perfectly balances aqueous solubility with lipid membrane permeability, a critical factor for oral bioavailability. |
| Polar Surface Area (PSA) | ~72.8 Ų | A PSA under 90 Ų strongly correlates with excellent intestinal absorption and potential blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility, allowing the molecule to adopt necessary binding conformations (e.g., "U-shaped" folds) within target protein pockets. |
| H-Bond Donors / Acceptors | 1 / 5 | The single donor (carboxylic acid) serves as a precise anchor, while the multiple acceptors (oxygen atoms) facilitate extensive interaction networks with polar amino acid residues. |
Orthogonal Reactivity & Synthetic Workflows
The true value of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid lies in its orthogonal reactivity. The formyl group can be manipulated independently of the carboxylic acid, allowing for convergent synthetic strategies.
Fig 1. Orthogonal synthetic reactivity map of the target compound.
Protocol A: Selective Reductive Amination of the Formyl Group
To build complex secondary or tertiary amines while leaving the carboxylic acid intact, a self-validating reductive amination protocol is required.
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Imine Formation: Dissolve the compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid (0.1 eq).
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Causality: Acetic acid lowers the pH to ~5-6. This specifically protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation, without fully protonating the nucleophilic amine.
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Reduction: After stirring for 2 hours at room temperature, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
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Causality: NaBH₃CN is a mild, pH-dependent reducing agent. At pH 5-6, it selectively reduces the protonated imine (iminium ion) over the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.
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Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate.
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Causality: The basic quench decomposes excess reducing agent and neutralizes the acid. Because the product contains both a basic amine and an acidic carboxylate, careful isoelectric focusing (adjusting the aqueous layer to the product's isoelectric point) is critical to prevent the product from precipitating as a zwitterion in the aqueous phase.
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Pharmacological Significance: PPAR Modulation
Beyond its use as a synthetic intermediate, the phenoxypropanoic acid structural motif is deeply embedded in the pharmacology of metabolic diseases. Compounds in this class are well-documented as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), specifically acting as PPAR-alpha and PPAR-gamma dual agonists[3][3].
When binding to the PPAR ligand-binding domain (LBD), the propanoic acid headgroup wraps around Helix 3, forming crucial hydrogen bonds with tyrosine and histidine residues. Meanwhile, the lipophilic chlorinated aryl ring occupies the hydrophobic pocket[3][3]. This induces a conformational shift that recruits co-activators, upregulating genes responsible for lipid metabolism and the mitochondrial carnitine shuttle system[4][4].
Fig 2. Mechanism of action for phenoxypropanoic acid-based PPAR agonists.
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
To evaluate the compound's suitability for oral formulation, kinetic solubility is insufficient. A thermodynamic approach must be used to ensure equilibrium is reached.
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Preparation of Solid Dispersions: Add an excess of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (e.g., 50 mg) to 1 mL of physiologically relevant buffer (PBS, pH 7.4).
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Causality: Providing a solid excess ensures the system reaches true thermodynamic equilibrium, avoiding the supersaturation artifacts that plague kinetic (solvent-shift) solubility assays.
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Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours.
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Causality: 37°C mimics human body temperature, while a 48-hour window guarantees that the dissolution-precipitation equilibrium is fully established.
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Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.
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Causality: Centrifugation and micro-filtration remove undissolved micro-particulates that would otherwise artificially inflate the UV or mass absorption signal during quantification.
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Quantification: Analyze the supernatant via HPLC-UV against a pre-established standard curve.
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Causality: Unlike direct UV spectroscopy, HPLC separates the parent compound from any potential degradation products (e.g., oxidation of the formyl group to a carboxylic acid), ensuring a stability-indicating, self-validating quantification.
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Conclusion
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a highly tunable, multi-faceted building block. Its precise balance of lipophilicity, polar surface area, and orthogonal reactivity makes it an indispensable tool for synthetic chemists and pharmacologists alike. By leveraging the protocols and mechanistic insights detailed above, researchers can effectively harness this scaffold for the discovery of next-generation therapeutics and advanced chemical entities.
References
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Hit2Lead: 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid | CAS# 590395-59-8. Hit2Lead.1
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PubChem: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. National Institutes of Health (NIH).2
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Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry (ACS). 3
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New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. PubMed (NIH). 4
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. 2-(2-Formyl-6-methoxyphenoxy)propanoic acid | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
